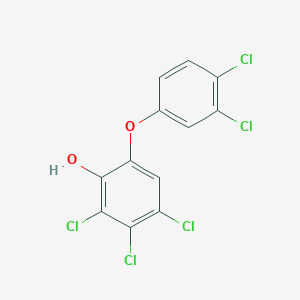
2,3,4-Trichloro-6-(3,4-dichlorophenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trichloro-6-(3,4-dichlorophenoxy)phenol is an organochlorine compound known for its broad-spectrum antibacterial and antifungal properties. It is commonly used in various consumer products, including soaps, toothpaste, and detergents, due to its effectiveness in inhibiting the growth of bacteria and fungi .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-6-(3,4-dichlorophenoxy)phenol typically involves the electrophilic halogenation of phenol with chlorine. This process results in the formation of trichlorophenol, which is then reacted with 3,4-dichlorophenol under controlled conditions to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes, where phenol is treated with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Trichloro-6-(3,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydrolysis, aluminum chloride for Friedel-Crafts reactions, and various oxidizing agents like potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions include chlorinated quinones, less chlorinated phenols, and various substituted phenols, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3,4-Trichloro-6-(3,4-dichlorophenoxy)phenol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: It serves as an antibacterial and antifungal agent in various biological studies.
Medicine: It is incorporated into medical products like surgical scrubs and antiseptics.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting fatty acid synthesis in bacteria. At high concentrations, it acts as a biocide with multiple cytoplasmic and membrane targets, leading to cell death. At lower concentrations, it is bacteriostatic, preventing bacterial growth by targeting specific enzymes involved in fatty acid synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated phenol with similar antibacterial and antifungal properties.
Uniqueness
2,3,4-Trichloro-6-(3,4-dichlorophenoxy)phenol is unique due to its specific chlorination pattern, which enhances its antimicrobial efficacy and stability compared to other chlorinated phenols .
Eigenschaften
CAS-Nummer |
104254-99-1 |
|---|---|
Molekularformel |
C12H5Cl5O2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2,3,4-trichloro-6-(3,4-dichlorophenoxy)phenol |
InChI |
InChI=1S/C12H5Cl5O2/c13-6-2-1-5(3-7(6)14)19-9-4-8(15)10(16)11(17)12(9)18/h1-4,18H |
InChI-Schlüssel |
OWDFATIRZCOPLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C(=C2O)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)

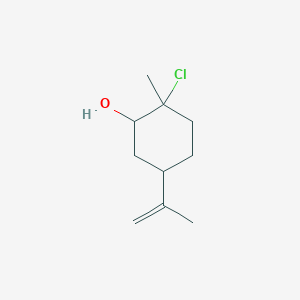
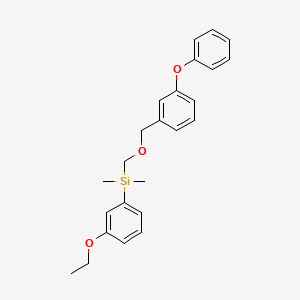
![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)
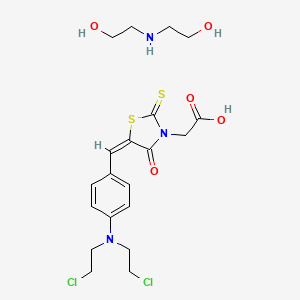
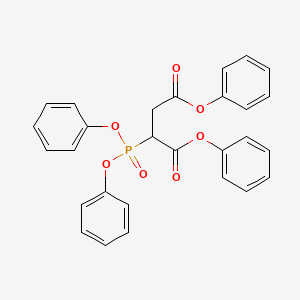
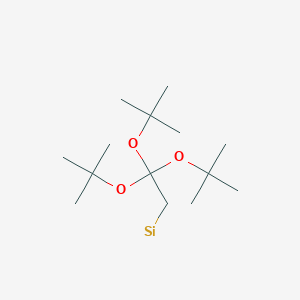
![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/structure/B14336886.png)
![Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-](/img/structure/B14336887.png)
phosphaniumolate](/img/structure/B14336888.png)
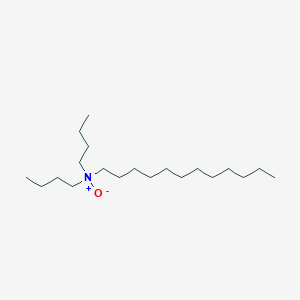
![1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene](/img/structure/B14336906.png)
